5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
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Overview
Description
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 2,4-dichlorobenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules.
Biology
This compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal agents .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. For example, it can be incorporated into polymers to improve their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell growth and proliferation. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole
Uniqueness
Compared to these similar compounds, 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole stands out due to its unique combination of a phenyl group and a 2,4-dichlorobenzyl group attached to the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-12-7-6-11(13(17)8-12)9-20-15-14(18-19-21-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWBOZBFUCUNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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